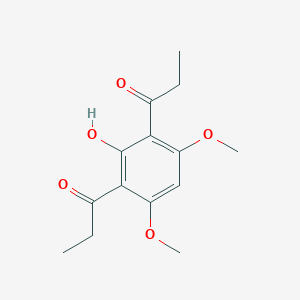

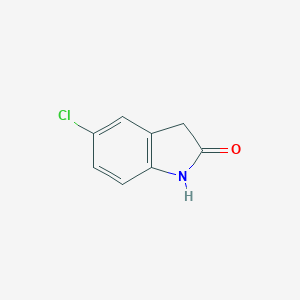

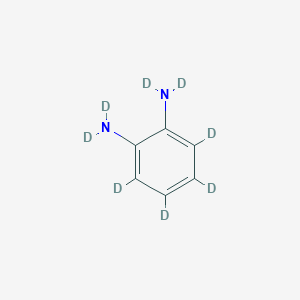

![molecular formula C13H18Cl2N4O B032951 2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one CAS No. 53689-10-4](/img/structure/B32951.png)

2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related triazolopyridine derivatives involves various strategies, including condensation reactions and metal-free synthesis approaches. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation represents a novel strategy for constructing the triazolopyridine skeleton directly through oxidative N-N bond formation (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is confirmed using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was elucidated through crystallographic analysis, confirming the compound's structure and showcasing intermolecular hydrogen bonding and pi-pi stacking interactions (Hwang et al., 2006).

Chemical Reactions and Properties

Triazolopyridines undergo various chemical reactions, including acylation, annulation, and cyclization, to form structurally diverse compounds. For example, the preparation of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions of amino-triazoles followed by cyclization of the formed cyanoacetamides illustrates the versatility of these reactions (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of triazolopyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The cocrystallization study of 4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole with hemimellitic acid, resulting in a supramolecular compound, highlights the importance of intermolecular interactions in defining physical properties (Xiu-Juan Jiang, 2010).

Chemical Properties Analysis

The chemical properties of triazolopyridines, including reactivity, stability, and electronic characteristics, are influenced by their molecular structure. The synthesis and evaluation of triazolopyridine derivatives as lipo-oxygenase inhibitors demonstrate the potential biological relevance of these compounds' chemical properties (Asghari et al., 2015).

properties

IUPAC Name |

2-[3-[bis(2-chloroethyl)amino]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N4O/c14-5-10-17(11-6-15)7-3-9-19-13(20)18-8-2-1-4-12(18)16-19/h1-2,4,8H,3,5-7,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFRYYHZODSXRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CCCN(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

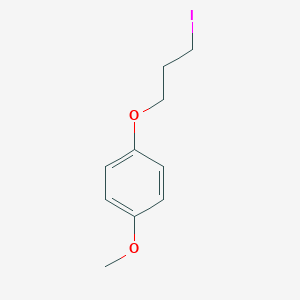

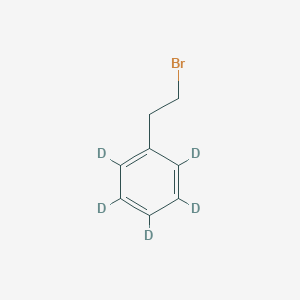

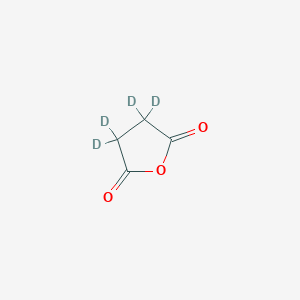

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

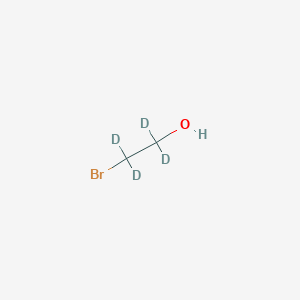

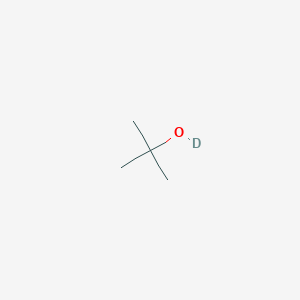

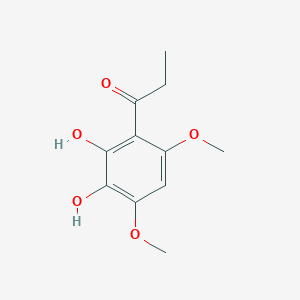

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)

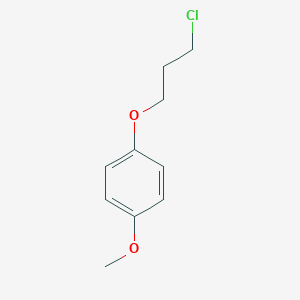

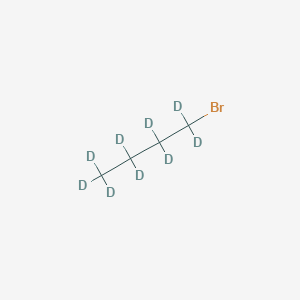

![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)